molecular formula C7H3F2IN2 B11841277 5,7-Difluoro-3-iodo-1H-indazole

5,7-Difluoro-3-iodo-1H-indazole

Cat. No.: B11841277
M. Wt: 280.01 g/mol
InChI Key: RLWZIGCRKXSARW-UHFFFAOYSA-N
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Description

5,7-Difluoro-3-iodo-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of fluorine and iodine atoms in the compound enhances its reactivity and potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoro-3-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms into the indazole core. One common method is the halogenation of 1H-indazole derivatives. For instance, starting with 5,7-difluoro-1H-indazole, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5,7-Difluoro-3-iodo-1H-indazole’s combination of fluorine and iodine atoms provides a unique set of properties, such as enhanced reactivity and specific biological interactions, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5,7-difluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWZIGCRKXSARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)I)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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